Product packaging for Chitinase-IN-2 hydrochloride(Cat. No.:)

Chitinase-IN-2 hydrochloride

Cat. No.: B1191690
M. Wt: 431.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chitin (B13524) and Chitinase (B1577495) Enzymes in Diverse Biological Contexts

Chitin, a polymer of N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose. nih.gov It is a crucial structural component in a wide array of organisms. The degradation of this ubiquitous biopolymer is carried out by enzymes known as chitinases. nih.gov

Classification and Structural Families of Chitinase Enzymes (e.g., GH18, GH19)

Chitinases are a diverse group of enzymes classified into different families based on their amino acid sequence similarities. The two major families are Glycoside Hydrolase (GH) family 18 and GH family 19. jmbfs.orgnih.govplos.org These two families have different three-dimensional structures and catalytic mechanisms, suggesting they evolved from different ancestors. jmbfs.orgnih.govnih.gov

GH18 Chitinases: Members of this family are widely distributed across bacteria, fungi, plants, viruses, and animals. tandfonline.comresearchgate.net They typically feature a catalytic domain with a (β/α)8 barrel fold, also known as a TIM barrel. nih.govplos.orgmdpi.com GH18 chitinases operate through a retaining mechanism, meaning the product of the hydrolysis reaction retains the anomeric configuration of the substrate. nih.govtandfonline.com

GH19 Chitinases: Primarily found in plants and some bacteria, GH19 chitinases have a high α-helical content in their structure. jmbfs.orgnih.govtandfonline.com They employ an inverting catalytic mechanism, where the anomeric configuration of the product is inverted relative to the substrate. nih.govtandfonline.com

Other glycoside hydrolase families, such as GH20, GH23, and GH48, also contain enzymes with chitinolytic activity. jmbfs.orgmdpi.comstjohns.edu

Table 1: Key Characteristics of Major Chitinase Families

Feature GH18 Family GH19 Family
Distribution Bacteria, Fungi, Plants, Viruses, Animals tandfonline.comresearchgate.net Primarily Plants, some Bacteria jmbfs.orgnih.govtandfonline.com
Structure (β/α)8 barrel fold (TIM barrel) nih.govplos.orgmdpi.com High α-helical content nih.govtandfonline.com
Catalytic Mechanism Retaining nih.govtandfonline.com Inverting nih.govtandfonline.com

The Significance of Chitinase Inhibition in Research and Non-Human Applications

The essential roles of chitinases in various organisms make them attractive targets for inhibition in several fields.

Rationale for Targeting Chitinases with Inhibitors

Targeting chitinases with inhibitors is a strategy pursued for several reasons, primarily in the context of controlling pests and pathogens.

Agriculture: Since chitin is a vital component of fungal cell walls and insect exoskeletons, inhibiting chitinases can disrupt their growth and development. mdpi.comresearchgate.net This makes chitinase inhibitors potential candidates for developing new fungicides and insecticides. nih.govacs.org The use of such inhibitors could offer a more targeted and potentially safer alternative to broad-spectrum chemical pesticides. researchgate.net

Biocontrol: Enhancing the chitinolytic activity of beneficial microorganisms or developing transgenic plants that express chitinases are strategies for biological control of pests and diseases. mdpi.comresearchgate.net Conversely, specific inhibitors can be used to study the precise role of chitinases in these complex interactions.

Emergence of Chitinase-IN-2 Hydrochloride as a Chemical Probe

This compound is a compound that has been identified as an inhibitor of insect chitinase and N-acetylhexosaminidase. medchemexpress.comambeed.com Its ability to block the activity of these key enzymes makes it a valuable tool for researchers. As a chemical probe, it allows for the specific investigation of the physiological consequences of chitinase inhibition in insects. For example, at a concentration of 50 µM, this compound demonstrates a 98% inhibitory effect on chitinase, and at 20 µM, it shows 92% inhibition of N-acetyl-hexosaminidase. ambeed.comfishersci.figlpbio.com This high level of inhibition at micromolar concentrations highlights its potency and utility in studying the biological functions of these enzymes, particularly in the context of developing novel pesticides. acs.orgambeed.com

Properties

Molecular Formula

C20H22ClN5O2S

Molecular Weight

431.94

Origin of Product

United States

Mechanistic Elucidation of Chitinase in 2 Hydrochloride S Enzymatic Inhibition

Biochemical Characterization of Chitinase-IN-2 Hydrochloride's Action

Specific kinetic analysis data for this compound, including its inhibition type (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (Ki), are not available in the public domain.

Kinetic analysis is fundamental to characterizing the mechanism of an enzyme inhibitor. Such studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The resulting data are then plotted, for instance using a Lineweaver-Burk plot, to determine the type of inhibition and the Ki value. scielo.br The Ki value is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki indicates a more potent inhibitor. For other chitinase (B1577495) inhibitors, such as OfChi-h-IN-1 and Lynamicin B, Ki values have been determined to be 0.33 µM and 8.76 µM, respectively, highlighting the range of potencies observed for inhibitors of this enzyme class. medchemexpress.com

There is no publicly available information on the selectivity profile of this compound against different chitinase isoforms or various N-acetylhexosaminidases. While it is known to inhibit both insect chitinase and N-acetylhexosaminidase, the degree of selectivity is not documented. medchemexpress.comfishersci.figlpbio.comadooq.comambeed.com

Chitinases are a diverse group of enzymes classified into different glycoside hydrolase (GH) families, primarily GH18 and GH19, based on their amino acid sequences and structural folds. plos.orgnih.govfrontiersin.orgacs.org Within these families, organisms often express multiple isoforms of chitinases. glpbio.com An ideal inhibitor would exhibit high selectivity for the target chitinase isoform to minimize off-target effects. For example, the inhibitor Argifin shows differential inhibitory activity against various chitinases, with IC50 values of 0.025 µM for Serratia marcescens ChiA and 1.1 µM for Aspergillus fumigatus chitinase B1. medchemexpress.com

Information regarding the modulation of substrate specificity of chitinases in the presence of this compound is not available.

Chitinases can act on various forms of chitin (B13524), such as crystalline α- and β-chitin, and soluble substrates like colloidal chitin or chitooligosaccharides of varying lengths. plos.orgresearchgate.net The presence of an inhibitor can potentially alter how an enzyme interacts with its different substrates. Studies on other chitinases have shown that mutations in the binding cleft can significantly alter substrate preference and the profile of hydrolysis products. plos.org Understanding how an inhibitor like this compound might influence these interactions is a key aspect of its biochemical characterization, but such data is currently lacking.

Molecular Basis of this compound-Target Interactions

The specific binding site of this compound on target chitinases has not been identified in publicly accessible research.

The binding site of an inhibitor is the specific region on the enzyme to which it attaches. For chitinases, the active site is located in a cleft within the catalytic domain, which is often a (β/α)8 barrel structure. nih.govfrontiersin.org The identification of inhibitor binding sites is typically achieved through structural biology techniques like X-ray crystallography or cryo-electron microscopy, which can provide a three-dimensional map of the enzyme-inhibitor complex. For instance, the crystal structures of other chitinases complexed with inhibitors or substrate analogs have revealed the key amino acid residues involved in binding. nih.govnih.gov

There is no available data on any conformational changes induced in chitinases upon the binding of this compound.

Structural Biology and Structure Activity Relationship Sar Studies of Chitinase in 2 Hydrochloride

Structure-Activity Relationship (SAR) Investigations for Inhibitory Potency and Selectivity

Correlating Structural Modifications with Inhibitory Activity Against Target Enzymes

The inhibitory potency of Chitinase-IN-2 hydrochloride is intrinsically linked to its molecular architecture, which features a phthalimide (B116566) core, a flexible ethylenediamine (B42938) linker, and a terminal 4-methyl-1,3-thiazole moiety. SAR studies, while not extensively published for this specific compound, can be inferred from research on analogous chemical scaffolds, such as naphthalimide derivatives, which also act as inhibitors of insect chitinolytic enzymes. The key structural components of this compound likely contribute to its bioactivity in a synergistic manner.

The phthalimide group is a critical anchor, likely engaging in hydrophobic and π-stacking interactions within the active site of the target chitinase (B1577495). Modifications to this aromatic system, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties and binding affinity. For instance, the substitution pattern on the phthalimide ring can influence the planarity and electrostatic potential, which are crucial for effective interaction with amino acid residues in the enzyme's binding pocket.

The ethylenediamine linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The length and nature of this linker are pivotal. Shortening or lengthening the alkyl chain could disrupt the ideal positioning of the terminal thiazole (B1198619) group in relation to the phthalimide anchor.

To illustrate the potential impact of structural modifications, a hypothetical SAR table is presented below, based on the core structure of this compound. This table outlines predicted changes in inhibitory activity based on substitutions at key positions.

Compound AnalogModificationPredicted Change in Inhibitory Activity (IC50)Rationale
Analog ASubstitution of phthalimide with naphthalimidePotentially increasedExpanded aromatic system may lead to enhanced π-stacking interactions.
Analog BReplacement of ethylenediamine linker with a propylenediamine linkerPotentially decreasedIncreased linker length may lead to suboptimal positioning of the thiazole moiety.
Analog CRemoval of the methyl group from the thiazole ringPotentially decreasedLoss of hydrophobic interaction with a specific sub-pocket in the enzyme active site.
Analog DIntroduction of a chloro group on the phthalimide ringPotentially increasedElectron-withdrawing nature may enhance binding through altered electronic distribution.

These hypothetical correlations underscore the importance of each structural motif in this compound for its inhibitory function and provide a roadmap for the rational design of next-generation inhibitors.

Elucidation of Pharmacophore Models for this compound-like Inhibitors

A pharmacophore model for this compound-like inhibitors encapsulates the essential three-dimensional arrangement of chemical features necessary for biological activity. Based on the structure of this compound and the general understanding of chitinase inhibitor binding, a hypothetical pharmacophore model can be proposed. This model would serve as a valuable tool for virtual screening of chemical libraries to identify novel inhibitor scaffolds and for guiding the design of new analogs.

The key pharmacophoric features for a this compound-like inhibitor are likely to include:

Two Hydrophobic/Aromatic Centers: Corresponding to the phthalimide core. These features are crucial for anchoring the inhibitor within the hydrophobic regions of the enzyme's active site.

A Hydrogen Bond Acceptor: The carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors, interacting with donor residues in the enzyme.

A Positive Ionizable Feature: The secondary amine in the ethylenediamine linker, which is protonated at physiological pH (as indicated by the hydrochloride salt form), can form ionic interactions or hydrogen bonds with negatively charged residues like aspartate or glutamate (B1630785) in the active site.

A Hydrophobic Feature: The methyl group on the thiazole ring can occupy a small hydrophobic pocket.

A Hydrogen Bond Acceptor/Donor Site: The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding.

A visual representation of a hypothetical pharmacophore model is detailed in the table below, outlining the key features and their spatial relationships.

Pharmacophoric FeatureCorresponding Structural MoietyPutative Interaction with Enzyme
Aromatic Ring 1Phthalimide Ringπ-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine)
Aromatic Ring 2Phthalimide RingHydrophobic interactions
Hydrogen Bond AcceptorCarbonyl groups of PhthalimideHydrogen bonding with amino acid side chains (e.g., Serine, Threonine)
Positive Ionizable CenterProtonated Amine in LinkerIonic interaction with acidic residues (e.g., Aspartate, Glutamate)
Hydrophobic GroupMethyl group on ThiazoleVan der Waals interactions in a hydrophobic pocket
Hydrogen Bond AcceptorNitrogen atom in ThiazoleHydrogen bonding with donor groups

The development and validation of such a pharmacophore model through computational studies and experimental testing of designed compounds would be a critical step in the discovery of novel and more effective chitinase inhibitors based on the this compound scaffold.

Biological Impact and Research Applications of Chitinase in 2 Hydrochloride in Non Human Systems

Evaluation of Chitinase-IN-2 Hydrochloride in Insect Systems

The primary focus of research on this compound has been its significant inhibitory effects on key enzymes in insects, leading to disruptions in their growth and development. This has positioned the compound as a subject of interest for applications in pest management.

This compound is recognized as a potent inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase glpbio.commedchemexpress.com. Chitinases are crucial enzymes responsible for the degradation and remodeling of chitin (B13524), a major structural component of an insect's exoskeleton (cuticle) and the peritrophic matrix lining the midgut nih.govnih.gov. The proper functioning of these enzymes is essential for processes like molting (ecdysis), where an insect sheds its old cuticle to grow nih.govfrontiersin.org.

Inhibition of these enzymes by a compound like this compound disrupts the delicate balance of chitin metabolism. This interference can lead to critical developmental failures, including abortive molting, growth retardation, and other developmental abnormalities frontiersin.orgnih.gov. Studies have shown that blocking chitinase activity can result in an inability to properly shed the old exoskeleton, leading to malformations and ultimately, mortality frontiersin.org.

Research data indicates that this compound exhibits strong, concentration-dependent inhibitory activity against these target enzymes. glpbio.commedchemexpress.comlabcompare.com.

Table 1: Documented Inhibitory Activity of this compound on Insect Enzymes

Target Enzyme Compound Concentration Inhibitory Percentage
Chitinase 50 µM 98%
N-acetylhexosaminidase 20 µM 92%

The demonstrated efficacy of this compound as an inhibitor of vital insect enzymes has led to its classification as a pesticide and insecticide glpbio.commedchemexpress.comlabcompare.com. The development of novel pesticides is critical for agriculture to manage crop losses caused by insect pests biolaxienzymes.comnih.gov. Compounds that target biological processes unique to insects, such as chitin metabolism, are considered promising candidates for developing more selective and potentially environmentally safer pest control agents frontiersin.orgnih.gov.

The mode of action, which involves disrupting the molting process, makes chitinase inhibitors a valuable tool in integrated pest management (IPM) strategies researchgate.net. By preventing larvae from developing into their next life stage, these inhibitors can control pest populations and reduce damage to crops lifesciencesite.com. The application of chitinase inhibitors in agricultural models is an area of ongoing research, aiming to provide effective alternatives to broad-spectrum chemical pesticides biolaxienzymes.comresearchgate.net.

Investigation of this compound in Fungal Systems

While the insecticidal properties of this compound are its most documented feature, its mechanism of action suggests a potential for antifungal activity. This is based on the fundamental role of chitin in the biology of most fungi.

Chitin is an essential structural polymer in the cell walls of the majority of fungi, including many phytopathogenic species that cause significant crop diseases biolaxienzymes.comnih.govaimspress.com. Enzymes that degrade chitin, known as chitinases, are a natural defense mechanism used by plants to resist fungal infections nih.gov. Consequently, inhibitors of chitinase could theoretically impact fungal pathogens. The disruption of chitin-remodeling enzymes is considered a viable strategy for controlling fungal growth biomedres.us. However, specific studies detailing the direct assessment of this compound against phytopathogenic fungi like Fusarium, Botrytis, or Rhizoctonia are not widely available in the current body of research. The potential for such activity remains an area for further investigation, based on its known inhibitory function.

The structural integrity of the fungal cell wall is paramount for the organism's survival, protecting it from osmotic stress and environmental damage while defining its shape nih.gov. The synthesis and remodeling of chitin are dynamic processes crucial for fungal growth, hyphal branching, and spore formation (morphogenesis) nih.govbiomedres.us. By inhibiting chitinases, which are involved in these remodeling processes, a compound like this compound could potentially compromise the fungal cell wall's plasticity and integrity. This could lead to morphological defects and inhibit the fungus's ability to grow and reproduce. While this is a scientifically plausible hypothesis, dedicated research focusing on the effects of this compound on fungal cell wall integrity and morphogenesis is required to confirm these potential impacts.

Research on this compound in Other Invertebrate and Microbial Models

The biological impact of this compound is theoretically not limited to insects, as chitin is a structural component in a wide array of other organisms.

Chitin is found in the exoskeletons of crustaceans, the eggshells of nematodes, and the cell walls of some algae and protists nih.govbiomedres.usnih.gov. Therefore, a potent chitinase inhibitor could potentially affect the developmental processes of these organisms as well. For instance, chitinases are vital for nematode egg hatching, suggesting a possible application in controlling parasitic nematodes nih.gov. Similarly, crustaceans rely on chitin for their shells and undergo molting processes regulated by chitinolytic enzymes nih.gov.

However, the existing research literature primarily focuses on the insecticidal properties of this compound. There is a notable lack of specific studies evaluating its effects on other non-insect invertebrates or microbial systems. The broader ecological impact and potential applications of this compound in other chitin-bearing organisms remain subjects for future scientific exploration.

Studies in Nematode and Parasite Chitinase Systems

Chitin is a critical structural component in many invertebrates, forming the eggshells and pharyngeal lining of nematodes and the exoskeletons of various parasites. The enzymes that synthesize and degrade chitin, particularly chitinases, are therefore essential for the growth, molting, and reproduction of these organisms. This makes chitin metabolism an attractive target for the development of novel anthelmintics and parasiticides. While specific research on this compound in nematode and parasite systems is not extensively documented in publicly available scientific literature, the broader field of chitinase inhibition has shown significant promise.

The study of small-molecule inhibitors targeting nematode chitinases has provided valuable insights into their potential as control agents. For instance, research on the model nematode Caenorhabditis elegans has identified several compounds that effectively inhibit its chitinases, leading to detrimental effects on the nematode's life cycle. Downregulating the expression of nematode chitinases has been shown to cause delays in egg hatching and defects in molting in various species, including the free-living C. elegans, the plant-parasitic Bursaphelenchus xylophilus, and the animal-parasitic Acanthocheilonema viteae and Onchocerca volvulus tandfonline.com.

A variety of chemical compounds have been identified as inhibitors of nematode chitinases. These include the natural product allosamidin, the known anthelmintic drug closantel, as well as compounds with β-carboline and 4-hydroxy-1,2,3-triazole scaffolds tandfonline.com. More recent research has focused on discovering novel inhibitors through techniques like virtual screening. This has led to the identification of potent inhibitors with scaffolds such as (R)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one tandfonline.com. The inhibitory activities of some of these compounds against the C. elegans chitinase CeCht1 are summarized in the table below.

Table 1: Inhibitory Activity of Various Compounds against Caenorhabditis elegans Chitinase (CeCht1)

Compound Type IC50 (μM) Ki (μM)
HAU-4 Novel Inhibitor 4.2 -
HAU-7 Novel Inhibitor 10.0 -
PP7 Dihydropyrrolopyrazole - 0.76
PP21 Dihydropyrrolopyrazole - 4.51
PP28 Dihydropyrrolopyrazole - 0.18
Allosamidin Natural Product - -
Closantel Anthelmintic Drug - -

Data sourced from studies on CeCht1 inhibitors. IC50 and Ki values represent the concentration of the inhibitor required for 50% inhibition and the inhibition constant, respectively. A hyphen (-) indicates that the specific value was not reported in the cited sources.

These findings underscore the potential of chitinase inhibitors as a class of compounds for controlling nematode pests and parasites. Although direct data on this compound is lacking, its known activity as an insect chitinase inhibitor suggests it could have similar effects on the chitinases of nematodes and other parasites, making it a candidate for future research in this area.

Use as a Tool for Basic Microbiological and Chitin Metabolism Research

Chitin is a fundamental component of the cell walls of fungi and the exoskeletons of insects. The metabolic pathways involved in the synthesis and degradation of chitin are crucial for the viability and morphogenesis of these organisms. Chitinase inhibitors, therefore, serve as valuable chemical tools for investigating these essential biological processes. While specific applications of this compound in basic microbiological and chitin metabolism research are not well-documented, the use of chitinase inhibitors, in general, is a well-established research approach.

In microbiology, particularly in mycology, chitinase inhibitors can be used to study the dynamics of fungal cell wall remodeling. Fungal growth, branching, and sporulation are complex processes that require the coordinated action of chitin synthases and chitinases. By selectively blocking chitinase activity, researchers can probe the specific roles of these enzymes in fungal development and pathogenesis.

In the field of entomology, chitinase inhibitors are instrumental in studying insect development. The molting process, which is essential for insect growth, is heavily dependent on the timely degradation of the old cuticle by chitinases. The application of chitinase inhibitors can disrupt this process, leading to observable developmental defects. This makes them useful for dissecting the molecular mechanisms of molting and for identifying potential targets for novel insecticides. The known inhibitory action of this compound against insect chitinase and N-acetylhexosaminidase makes it a relevant tool for such studies.

The study of chitin metabolism also extends to understanding host-pathogen interactions. For instance, some pathogenic microbes utilize chitinases to break down the chitin-containing structures of their hosts or to remodel their own cell walls to evade host immune responses. Chitinase inhibitors can be employed to investigate these processes and to identify strategies for disrupting pathogenesis.

Advanced Methodologies and Computational Approaches in Chitinase in 2 Hydrochloride Research

Spectroscopic and Biophysical Techniques for Enzyme-Inhibitor Characterization

Direct experimental techniques are indispensable for validating computational models and providing a quantitative understanding of the enzyme-inhibitor complex.

Fluorescence-based assays are a highly sensitive method for studying the kinetics of chitinase (B1577495) activity and its inhibition. These assays typically employ synthetic substrates composed of chitin (B13524) oligomers linked to a fluorophore, such as 4-methylumbelliferone (B1674119) (4MU). In its substrate-bound form, the fluorescence of 4MU is quenched. Upon enzymatic cleavage by chitinase, the free 4MU is released, and its fluorescence can be measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm following ionization in a basic solution sigmaaldrich.com.

The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity. When an inhibitor like Chitinase-IN-2 hydrochloride is introduced, it competes with the substrate for the enzyme's active site, leading to a reduced rate of 4MU release. By measuring the reaction rates at various substrate and inhibitor concentrations, key kinetic parameters can be determined. These parameters, including the Michaelis constant (Km) and the inhibition constant (Ki), quantify the inhibitor's potency and its mode of action (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Illustrative Kinetic Data from Fluorescence Assay

Parameter Value Description
Ki 150 nM Inhibition constant, indicating the potency of the inhibitor.
IC50 320 nM Concentration of inhibitor required to reduce enzyme activity by 50%.

| Mode of Inhibition | Competitive | The inhibitor binds to the active site, competing with the substrate. |

Note: Data is illustrative for demonstrating the output of fluorescence-based kinetic studies.

To gain a more complete thermodynamic and structural profile of the enzyme-inhibitor interaction, other biophysical techniques are often employed.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, the inhibitor is titrated into a solution containing the chitinase, and the minute amounts of heat released or absorbed are measured. This allows for the direct determination of fundamental thermodynamic parameters, including the binding affinity (dissociation constant, KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding researchgate.net. This detailed thermodynamic signature provides a complete picture of the binding forces driving the interaction between the chitinase and the inhibitor.

Circular Dichroism (CD): CD spectroscopy is used to assess the secondary structure of the enzyme and detect any conformational changes that may occur upon inhibitor binding. By measuring the differential absorption of left- and right-circularly polarized light, a CD spectrum is generated which is characteristic of the protein's alpha-helical and beta-sheet content. A comparison of the spectra of the chitinase in its free and inhibitor-bound states can reveal whether the binding of a compound like this compound induces significant structural rearrangements in the enzyme nih.gov.

Table 2: Example Thermodynamic and Structural Data

Technique Parameter Result Implication
Isothermal Titration Calorimetry (ITC) KD 120 nM High binding affinity between inhibitor and enzyme.
ΔH -8.5 kcal/mol The binding process is enthalpically driven.
TΔS -2.1 kcal/mol The binding process is entropically opposed.

| Circular Dichroism (CD) | Δ(α-helix %) | +2% | Minor conformational change in enzyme secondary structure upon inhibitor binding. |

Note: Data is illustrative of typical results from these biophysical methods.

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide invaluable insights at the atomic level, complementing experimental data by predicting and explaining the molecular interactions that govern inhibitor binding.

Molecular docking is a computational technique used to predict how a ligand (inhibitor) binds to a macromolecule (enzyme) nih.govacs.org. Using the three-dimensional crystal structure of a target chitinase, docking algorithms place the this compound molecule into the enzyme's active site in various possible orientations and conformations. These poses are then "scored" based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity researchgate.net. The resulting models predict the most likely binding mode and identify the key amino acid residues in the active site that form critical interactions with the inhibitor, providing a static snapshot of the enzyme-inhibitor complex nih.gov.

While docking provides a static picture, molecular dynamics (MD) simulations introduce motion, offering a dynamic view of the enzyme-inhibitor complex over time researchgate.netnih.gov. Starting with the best-docked pose, MD simulations calculate the forces between atoms and their resulting movements over a specific period, typically nanoseconds to microseconds ijcmas.com. These simulations can assess the stability of the predicted binding mode, reveal conformational changes in both the inhibitor and the enzyme upon binding, and highlight the role of surrounding water molecules in mediating the interaction. MD provides a more realistic representation of the biological system and can uncover subtle dynamic effects that are crucial for understanding the mechanism of inhibition researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For chitinase inhibitors, a QSAR model would relate physicochemical properties (descriptors) of different inhibitor molecules—such as their size, hydrophobicity, and electronic properties—to their experimentally measured inhibitory potency (e.g., Ki or IC50 values). Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. This predictive power helps prioritize which new compounds to synthesize, thereby streamlining the drug design process and accelerating the discovery of more effective inhibitors.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Enzymatic Assays and Product Analysis Techniques for this compound Studies

The investigation of this compound's inhibitory effects on chitinase activity relies on a variety of established and advanced methodologies. These techniques are essential for quantifying enzyme activity, determining inhibition kinetics, and understanding the mechanism of action of the inhibitor. This section details the standard enzymatic assays and the analytical techniques used to examine the products of chitin hydrolysis in the presence and absence of this compound.

Standard Chitinase Activity Assays (e.g., Dinitrosalicylic Acid method, Fluorogenic Substrates)

Standard assays for chitinase activity are fundamental in the primary screening and characterization of inhibitors like this compound. These methods are typically based on the measurement of the products of chitin hydrolysis.

Dinitrosalicylic Acid (DNS) Method

The Dinitrosalicylic acid (DNS) method is a colorimetric assay widely used to quantify the amount of reducing sugars produced from the enzymatic hydrolysis of chitin. nih.govthaiscience.infotandfonline.com In the context of studying this compound, this assay would be employed to determine the extent of inhibition by measuring the decrease in the production of N-acetylglucosamine (GlcNAc) and its oligomers.

The assay involves the incubation of a chitinase source with a chitin substrate, such as colloidal chitin, in the presence and absence of varying concentrations of this compound. The reaction is terminated by the addition of DNS reagent, followed by heating, which leads to the development of a colored product with an absorbance maximum typically around 540 nm. mdpi.com The intensity of the color is directly proportional to the concentration of reducing sugars. By comparing the amount of reducing sugars produced in the presence of the inhibitor to a control without the inhibitor, the percentage of inhibition can be calculated.

Illustrative Data for DNS Assay with this compound:

This compound Concentration (µM)Absorbance at 540 nmReducing Sugar Concentration (µg/mL)Inhibition (%)
0 (Control)0.8501000
100.6808020
200.4255050
500.0851090

Fluorogenic Substrates

For more sensitive and high-throughput screening of chitinase inhibitors, fluorogenic substrates are often employed. These substrates are synthetic molecules that are non-fluorescent until they are cleaved by chitinase, releasing a fluorescent compound. A common example is the use of 4-methylumbelliferone (4MU) conjugated to chitin oligosaccharides, such as 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside [4-MU-(GlcNAc)3]. acs.org

In a typical assay, the chitinase enzyme is incubated with the fluorogenic substrate in the presence of this compound. The enzymatic cleavage of the substrate releases 4-methylumbelliferone, which fluoresces at a specific wavelength (e.g., excitation at 360 nm and emission at 450 nm) under alkaline conditions. The rate of fluorescence increase is proportional to the enzyme activity. This method offers high sensitivity and is well-suited for kinetic studies to determine the mode of inhibition of this compound.

Illustrative Data for Fluorogenic Assay with this compound:

This compound Concentration (µM)Rate of Fluorescence Increase (RFU/min)Chitinase Activity (%)Inhibition (%)
0 (Control)5001000
53757525
102505050
251002080

Chromatographic and Spectrometric Analysis of Hydrolysis Products

To gain a deeper understanding of how this compound affects the catalytic activity of chitinase, it is crucial to analyze the specific products of chitin hydrolysis. Chromatographic and spectrometric techniques are powerful tools for separating and identifying these products.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to separate and quantify the N-acetyl-chito-oligosaccharides produced during chitin hydrolysis. mdpi.comjfda-online.comresearchgate.net By analyzing the product profile in the presence of this compound, researchers can infer the inhibitory mechanism. For example, a change in the relative abundance of different chain-length oligosaccharides might suggest a specific mode of enzyme inhibition.

HPLC: Provides high-resolution separation and accurate quantification of hydrolysis products. A gradient elution with solvents like acetonitrile (B52724) and water is often used for optimal separation of N-acetyl-chito-oligosaccharides. jfda-online.com

TLC: Offers a simpler and more rapid method for the qualitative analysis of hydrolysis products, allowing for the visualization of the oligosaccharide profile. mdpi.comresearchgate.net

Spectrometric Analysis

Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is a powerful technique for the detailed structural characterization of the hydrolysis products. This method can confirm the identity of the oligosaccharides produced and can be used to detect any modifications to the products or the enzyme itself that might be induced by the inhibitor. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable tool for analyzing the molecular weight distribution of the hydrolysis products.

Illustrative Data for HPLC Analysis of Chitin Hydrolysis Products with this compound:

Hydrolysis ProductRetention Time (min)Peak Area (Control)Peak Area (with this compound)
N-acetylglucosamine (GlcNAc)5.215,0003,000
(GlcNAc)28.125,0005,000
(GlcNAc)312.518,0003,600
(GlcNAc)417.310,0002,000

Future Perspectives and Emerging Research Avenues for Chitinase in 2 Hydrochloride

Development of Next-Generation Chitinase-IN-2 Hydrochloride Derivatives with Enhanced Specificity

A primary challenge in the development of chitinase (B1577495) inhibitors is achieving high specificity for the target organism to minimize off-target effects. patsnap.com Future research will likely focus on creating next-generation derivatives of this compound with improved specificity towards insect chitinases over those of non-target organisms.

Key Research Thrusts:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to identify the key chemical moieties of this compound responsible for its inhibitory activity. This knowledge will enable the rational design of new analogues with modified functional groups to enhance binding affinity and specificity for the active sites of insect chitinases.

Target-Guided Synthesis: Advanced synthetic strategies, such as target-guided synthesis, could be employed to generate novel derivatives. This approach uses the target enzyme to guide the assembly of potent and selective inhibitors from a pool of smaller molecular fragments. nih.gov

Computational Modeling and Virtual Screening: The use of computational tools to model the interaction between this compound and various chitinase structures will be instrumental. Virtual screening of compound libraries can help in identifying new scaffolds that can be integrated into the this compound structure to improve its specificity. nih.gov

Below is a table summarizing potential next-generation chitinase inhibitors and their development focus.

Inhibitor Class Parent Compound Development Focus Potential Advantage
Cyclic PeptidesArgifin, ArgadinTotal synthesis and analogue developmentHigh potency and natural origin nih.govnih.gov
AlkaloidsStyloguanidinesElucidation of in vivo efficacyPotential as antifouling agents nih.gov
Small MoleculesHAU-4, HAU-7Optimization of binding to active siteNovel chemical scaffolds for nematicides nih.gov

Exploration of this compound in Novel Non-Human Biological Systems

The current application focus for this compound is as an insecticide. medchemexpress.com However, chitin (B13524) is a vital component in a wide array of non-human organisms, opening up possibilities for its application in other biological systems.

Potential Areas of Exploration:

Antifungal Agents in Agriculture: As chitin is a major component of fungal cell walls, derivatives of this compound could be investigated for their potential as agricultural fungicides, protecting crops from pathogenic fungi. portlandpress.comnih.gov

Control of Parasitic Nematodes: Chitin is present in the microfilarial sheaths of parasitic nematodes. Research into the efficacy of this compound against nematode chitinases could lead to new strategies for controlling parasitic infections in livestock and other animals. nih.govbiomedres.us

Management of Crustacean Pests in Aquaculture: The exoskeletons of crustaceans are rich in chitin. portlandpress.comnih.gov Modified forms of this compound could be explored for the management of crustacean ectoparasites in aquaculture settings.

Integration of this compound Research with Systems Biology Approaches

To gain a comprehensive understanding of the effects of this compound, future research should integrate systems biology approaches. This will allow for the study of its impact not just on the target enzyme, but on the entire biological system of the target organism.

Systems Biology Strategies:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in insects exposed to this compound can reveal the broader physiological pathways affected by the inhibition of chitin metabolism.

Metabolomics: Studying the metabolic profile of treated organisms can provide insights into the downstream consequences of chitinase inhibition and identify potential secondary targets or resistance mechanisms.

Network Biology: Constructing and analyzing biological networks can help to understand the complex interactions between chitin metabolism and other essential cellular processes, providing a more holistic view of the inhibitor's mode of action. researchgate.net

Addressing Research Gaps and Challenges in this compound Mechanism and Applications

Despite its potential, several research gaps and challenges need to be addressed to fully realize the utility of this compound.

Key Challenges and Future Research Directions:

Understanding Resistance Mechanisms: A significant challenge with any pesticide is the development of resistance. Research is needed to anticipate and understand the potential mechanisms by which insects might develop resistance to this compound.

Environmental Fate and Non-Target Effects: Thorough investigation into the environmental persistence, degradation, and potential impact of this compound on beneficial insects and other non-target organisms is crucial for its responsible development.

Optimization of Formulation and Delivery: For practical application, research into optimizing the formulation and delivery methods of this compound is necessary to ensure its stability, efficacy, and targeted application in agricultural or other settings.

The table below outlines some of the key research gaps and the methodologies that can be employed to address them.

Research Gap Methodology Expected Outcome
Development of ResistanceLong-term selection studies, genomic analysis of resistant populationsIdentification of resistance-conferring mutations and pathways
Environmental ImpactEcotoxicology studies, biodegradation assaysAssessment of risks to non-target species and environmental persistence
Formulation and DeliveryNanoencapsulation, controlled-release formulationsImproved stability, targeted delivery, and reduced environmental exposure

Q & A

Q. What is the enzymatic inhibition profile of Chitinase-IN-2 hydrochloride, and how are optimal inhibitory concentrations determined experimentally?

this compound exhibits dual inhibitory activity against insect chitinase and N-acetyl-hexosaminidase. At 50 µM, it achieves 98% chitinase inhibition, while 20 µM yields 92% inhibition of N-acetyl-hexosaminidase . To determine optimal concentrations, researchers should:

  • Perform dose-response curves using purified enzymes and fluorogenic/chromogenic substrates (e.g., 4-methylumbelliferyl substrates).
  • Validate inhibition kinetics via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.
  • Include positive controls (e.g., allosamidin for chitinase) and replicate experiments across ≥3 biological replicates to ensure statistical significance .

Q. What experimental protocols are recommended for validating the specificity of this compound in insect models?

Specificity validation requires:

  • Target Selectivity Assays : Test against non-target enzymes (e.g., mammalian chitinases like AMCase) to rule off-target effects.
  • RNA Interference (RNAi) : Knockdown target enzymes in insect models (e.g., Tribolium castaneum) and compare phenotypic effects (e.g., molting defects) with inhibitor treatment.
  • Rescue Experiments : Co-administer enzyme substrates (e.g., chitin oligomers) to confirm phenotype reversibility .

Q. How should researchers address variability in inhibition percentages across different insect species or enzyme isoforms?

Variability may arise from species-specific enzyme isoforms or differences in inhibitor permeability. Mitigation strategies include:

  • Isoform-Specific Cloning : Express and purify recombinant enzymes from target species (e.g., Spodoptera frugiperda chitinase) for in vitro assays.
  • Tissue-Specific Profiling : Measure inhibitor uptake in cuticle, midgut, or hemolymph using LC-MS/MS to correlate tissue concentration with efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro inhibition data and in vivo insect mortality rates?

Discrepancies often stem from bioavailability or metabolic stability issues. Methodological approaches include:

  • Pharmacokinetic Studies : Track inhibitor half-life in hemolymph or tissues using radiolabeled this compound.
  • Synergistic Formulations : Combine with adjuvants (e.g., cytochrome P450 inhibitors) to reduce metabolic degradation .
  • Time-Lapsed Phenotyping : Monitor molting cycles post-treatment to align inhibition kinetics with physiological outcomes .

Q. What computational strategies are suitable for modeling this compound’s binding interactions with chitinase isoforms?

Advanced modeling techniques include:

  • Molecular Dynamics (MD) Simulations : Simulate inhibitor-enzyme interactions using crystal structures (e.g., OfChtI from Ostrinia furnacalis).
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutant enzymes to predict resistance mechanisms.
  • Docking Screens : Compare binding poses across isoforms to guide structure-activity relationship (SAR) studies .

Q. How can researchers assess the ecological impact of this compound on non-target organisms in integrated pest management (IPM) systems?

Ecotoxicological evaluations require:

  • Microcosm Studies : Expose soil/water ecosystems to sublethal doses and monitor non-target arthropods (e.g., pollinators) via metabarcoding.
  • Enzyme Conservation Analysis : Align target enzyme sequences across species to predict cross-reactivity risks.
  • Field Trials with Sentinel Species : Deploy bioindicators (e.g., Apis mellifera) in treated crops to quantify real-world impact .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in chitinase inhibition studies?

  • Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50 values.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., inhibition across isoforms).
  • Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers design controls to distinguish chitinase inhibition from general cytotoxicity?

  • Include viability assays (e.g., MTT or ATP luminescence) in insect cell lines.
  • Use morpholino-based gene silencing to compare phenotypic outcomes with pharmacological inhibition.
  • Test inhibitors against non-chitinolytic enzymes (e.g., proteases) to confirm target specificity .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in a research publication?

  • Primary Data : Report raw inhibition percentages, IC50 values, and statistical parameters.
  • Supplementary Material : Provide HPLC purity traces, spectral data (NMR/HRMS), and detailed assay protocols.
  • Ethical Compliance : Disclose insect welfare protocols (e.g., CO2 euthanasia) and ecotoxicity risk assessments .

Q. How can researchers leverage contradictory findings to refine hypotheses about this compound’s mode of action?

  • Conduct enzyme kinetics under varying pH/temperature to identify conditional inhibitory effects.
  • Perform cryo-EM or X-ray crystallography to resolve inhibitor-enzyme complexes and identify structural determinants of efficacy.
  • Publish negative results (e.g., lack of inhibition in specific isoforms) to guide community-wide SAR efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.